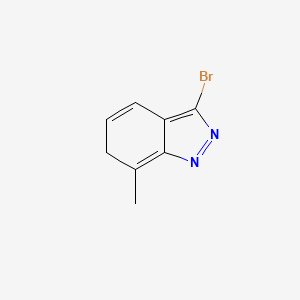

3-Bromo-7-methyl-6H-indazole

Description

3-Bromo-7-methyl-6H-indazole is a brominated indazole derivative characterized by a methyl substituent at the 7-position and a bromine atom at the 3-position of the indazole core. Brominated indazoles are frequently employed as intermediates in pharmaceuticals, such as lenacapavir, a long-acting HIV capsid inhibitor .

Propriétés

Formule moléculaire |

C8H7BrN2 |

|---|---|

Poids moléculaire |

211.06 g/mol |

Nom IUPAC |

3-bromo-7-methyl-6H-indazole |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2,4H,3H2,1H3 |

Clé InChI |

KLHYCJKROXJHKP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(N=N2)Br)C=CC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methylhydrazine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for 3-Bromo-7-methyl-6H-indazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-7-methyl-6H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylindazole.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Major Products Formed:

Substitution Reactions: Formation of 3-substituted-7-methylindazole derivatives.

Oxidation Reactions: Formation of 3-bromo-7-methylindazole N-oxides.

Reduction Reactions: Formation of 7-methylindazole.

Applications De Recherche Scientifique

3-Bromo-7-methyl-6H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Indazole derivatives, including 3-Bromo-7-methyl-6H-indazole, are investigated for their potential as therapeutic agents in the treatment of various diseases.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 3-Bromo-7-methyl-6H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Substituent Positioning and Functional Groups

The substituent pattern on the indazole ring critically influences reactivity and biological activity. Key analogues include:

Cyclization Reactions

Brominated indazoles are typically synthesized via cyclization of substituted benzonitriles with hydrazines. For example:

- 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized from 3-bromo-6-chloro-2-fluorobenzonitrile and methylhydrazine at 110°C for 4 hours, yielding 262.0 [M+H]+ .

- 3-Bromo-4-methyl-7-nitro-1H-indazole : Likely involves nitration and bromination steps post-cyclization, as inferred from its nitro and methyl groups .

Comparison : The absence of nitro or amine groups in 3-Bromo-7-methyl-6H-indazole simplifies synthesis compared to analogues like 4-Bromo-6-nitro-1H-indazole, which requires nitration .

Physicochemical Properties

Spectroscopic Data

While direct data for 3-Bromo-7-methyl-6H-indazole are unavailable, analogues provide insights:

- IR/NMR : A related triazole-thione compound shows C-Br stretching at 533 cm⁻¹ and aromatic protons at δ 6.99–8.00 ppm .

- Mass Spectrometry : 7-Bromo-4-chloro-1H-indazol-3-amine exhibits [M+H]+ at m/z 262.0 .

Prediction : The target compound’s methyl group would likely produce a distinct singlet near δ 2.7 ppm in ¹H-NMR, similar to CH₃ signals in other indazoles .

Pharmaceutical Intermediates

- Lenacapavir : 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate, highlighting the role of brominated indazoles in antiviral drug development .

Comparison : The methyl group in 3-Bromo-7-methyl-6H-indazole may enhance blood-brain barrier penetration compared to polar analogues like 4-Bromo-6-nitro-1H-indazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.